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molecular formula C10H19Br2O5P B8320512 t-Butyl diethylphosphonodibromoacetate

t-Butyl diethylphosphonodibromoacetate

Cat. No. B8320512
M. Wt: 410.04 g/mol
InChI Key: DFOLRPXUVUJEEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05519048

Procedure details

Combine t-butyl diethylphosphonodibromoacetate (75.6 g, 184 mmol) and isopropanol (190 mL). Cool to 0° C. Add a solution of tin (II) chloride (33.2 g, 175 mmol) in water (190 mL). After the addition is complete, warm to ambient temperature. After 1 hour, extract the reaction mixture three times with chloroform. Combine the organic layers and extract with water, dry over MgSO4, filter, and evaporate in vacuo to give the title compound.
Quantity
75.6 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([C:9](Br)([Br:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C(O)(C)C.[Sn](Cl)Cl>O>[CH2:1]([O:3][P:4]([CH:9]([Br:17])[C:10]([O:12][C:13]([CH3:14])([CH3:16])[CH3:15])=[O:11])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2]

Inputs

Step One
Name
Quantity
75.6 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)(Br)Br
Step Two
Name
Quantity
190 mL
Type
reactant
Smiles
C(C)(C)O
Step Three
Name
Quantity
33.2 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
190 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
warm to ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extract the reaction mixture three times with chloroform
EXTRACTION
Type
EXTRACTION
Details
extract with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C(C(=O)OC(C)(C)C)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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